molecular formula C12H14O3 B6237934 benzyl 2-(prop-2-en-1-yloxy)acetate CAS No. 137238-82-5

benzyl 2-(prop-2-en-1-yloxy)acetate

Cat. No.: B6237934
CAS No.: 137238-82-5
M. Wt: 206.24 g/mol
InChI Key: SFCVYJZJSJGVLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-(prop-2-en-1-yloxy)acetate is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol. It is an ester formed from benzyl alcohol and 2-(prop-2-en-1-yloxy)acetic acid. This compound is known for its applications in various scientific experiments, research, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 2-(prop-2-en-1-yloxy)acetate can be synthesized through the esterification reaction between benzyl alcohol and 2-(prop-2-en-1-yloxy)acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(prop-2-en-1-yloxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Benzyl 2-(prop-2-en-1-yloxy)acetic acid or benzyl 2-(prop-2-en-1-yloxy)acetaldehyde.

    Reduction: Benzyl 2-(prop-2-en-1-yloxy)ethanol.

    Substitution: Various this compound derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 2-(prop-2-en-1-yloxy)acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzyl 2-(prop-2-en-1-yloxy)acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzyl alcohol and 2-(prop-2-en-1-yloxy)acetic acid, which can then participate in various biochemical processes. The compound’s effects are mediated through its interactions with enzymes and receptors involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzyl acetate: An ester formed from benzyl alcohol and acetic acid, commonly used in fragrances and flavors.

    Benzyl propionate: An ester formed from benzyl alcohol and propionic acid, also used in fragrances and flavors.

Uniqueness

Benzyl 2-(prop-2-en-1-yloxy)acetate is unique due to the presence of the prop-2-en-1-yloxy group, which imparts distinct chemical and physical properties compared to other benzyl esters. This structural feature allows for specific interactions and reactivity that are not observed in simpler esters like benzyl acetate or benzyl propionate .

Properties

CAS No.

137238-82-5

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

benzyl 2-prop-2-enoxyacetate

InChI

InChI=1S/C12H14O3/c1-2-8-14-10-12(13)15-9-11-6-4-3-5-7-11/h2-7H,1,8-10H2

InChI Key

SFCVYJZJSJGVLL-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC(=O)OCC1=CC=CC=C1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.